4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide
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Overview
Description
4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dipropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide
- 3-[(4-fluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Uniqueness
4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide is unique due to its specific structural features, such as the presence of the dipropylamine group and the fluorophenyl sulfonyl moiety
Properties
Molecular Formula |
C18H23FN2O4S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C18H23FN2O4S2/c1-3-13-21(14-4-2)27(24,25)18-11-7-16(8-12-18)20-26(22,23)17-9-5-15(19)6-10-17/h5-12,20H,3-4,13-14H2,1-2H3 |
InChI Key |
SWYUTQLARGBMCC-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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